UK-1
Overview
Description
UK 1 is a cytotoxic metabolite derived from the bacterium Streptomyces sp. 517-02. It has garnered significant attention due to its potent anticancer properties and its ability to inhibit the replication of the hepatitis C virus (HCV) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK 1 involves the fermentation of Streptomyces sp. 517-02. The fermentation process is followed by extraction and purification steps to isolate the compound. Specific details about the synthetic routes and reaction conditions are proprietary and often vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of UK 1 typically involves large-scale fermentation processes. The bacterium Streptomyces sp. 517-02 is cultured under controlled conditions to maximize the yield of UK 1. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
UK 1 undergoes various chemical reactions, including:
Oxidation: UK 1 can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in UK 1, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of analogs with modified functional groups .
Scientific Research Applications
UK 1 has a wide range of scientific research applications, including:
Chemistry: UK 1 is used as a model compound to study the synthesis and reactivity of cytotoxic metabolites.
Biology: Researchers use UK 1 to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: UK 1’s potent anticancer and antiviral properties make it a promising candidate for drug development.
Industry: UK 1 is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
UK 1 exerts its effects through multiple mechanisms:
Anticancer Activity: UK 1 induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Antiviral Activity: UK 1 inhibits the replication of the hepatitis C virus by interfering with viral RNA synthesis and protein production
Comparison with Similar Compounds
UK 1 is unique in its dual activity as both an anticancer and antiviral agent. Similar compounds include:
Doxorubicin: An anticancer antibiotic that also induces apoptosis in cancer cells.
Ribavirin: An antiviral drug used to treat hepatitis C, which also inhibits viral RNA synthesis
UK 1 stands out due to its broad spectrum of activity and its potential for use in combination therapies to enhance treatment efficacy.
Properties
IUPAC Name |
methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIDJMAXLRJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-53-3 | |
Record name | UK 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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